Cas no 1119451-04-5 ((4Z)-1,5,6,7-Tetrahydro-4H-indazol-4-one oxime)

(4Z)-1,5,6,7-Tetrahydro-4H-indazol-4-one oxime 化学的及び物理的性質
名前と識別子
-
- (4Z)-1,5,6,7-tetrahydro-4H-indazol-4-one oxime
- STK503398
- 1,5,6,7-Tetrahydro-indazol-4-one oxime
- BB 0237725
- (4Z)-N-hydroxy-1,5,6,7-tetrahydro-4H-indazol-4-imine
- N-[(4Z)-1,5,6,7-tetrahydroindazol-4-ylidene]hydroxylamine
- (4Z)-1,5,6,7-Tetrahydro-4H-indazol-4-one oxime
-
- インチ: 1S/C7H9N3O/c11-10-7-3-1-2-6-5(7)4-8-9-6/h4,11H,1-3H2,(H,8,9)/b10-7-
- InChIKey: DKJCYDCGHWJARD-YFHOEESVSA-N
- ほほえんだ: O/N=C1\C2C=NNC=2CCC\1
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 181
- トポロジー分子極性表面積: 61.3
(4Z)-1,5,6,7-Tetrahydro-4H-indazol-4-one oxime 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | Z020655-500mg |
(4Z)-1,5,6,7-Tetrahydro-4H-indazol-4-one oxime |
1119451-04-5 | 500mg |
$ 300.00 | 2022-06-02 | ||
Chemenu | CM237737-5g |
6,7-Dihydro-1H-indazol-4(5H)-one oxime |
1119451-04-5 | 97% | 5g |
$497 | 2021-08-04 | |
Chemenu | CM237737-1g |
6,7-Dihydro-1H-indazol-4(5H)-one oxime |
1119451-04-5 | 97% | 1g |
$196 | 2023-02-03 | |
TRC | Z020655-1000mg |
(4Z)-1,5,6,7-Tetrahydro-4H-indazol-4-one oxime |
1119451-04-5 | 1g |
$ 480.00 | 2022-06-02 | ||
TRC | Z020655-250mg |
(4Z)-1,5,6,7-Tetrahydro-4H-indazol-4-one oxime |
1119451-04-5 | 250mg |
$ 185.00 | 2022-06-02 | ||
Chemenu | CM237737-5g |
6,7-Dihydro-1H-indazol-4(5H)-one oxime |
1119451-04-5 | 97% | 5g |
$585 | 2023-02-03 |
(4Z)-1,5,6,7-Tetrahydro-4H-indazol-4-one oxime 関連文献
-
Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
-
A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
-
Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
-
Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
-
Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
-
Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
-
Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
-
Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
-
H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
(4Z)-1,5,6,7-Tetrahydro-4H-indazol-4-one oximeに関する追加情報
(4Z)-1,5,6,7-Tetrahydro-4H-indazol-4-one oxime: A Promising Compound in Pharmaceutical Research
(4Z)-1,5,6,7-Tetrahydro-4H-indazol-4-one oxime, with the CAS No. 1119451-04-5, is a compound that has recently attracted significant attention in the field of pharmaceutical chemistry. This molecule, characterized by its unique indazol-4-one oxime framework, is being explored for its potential therapeutic applications. The structural complexity of this compound, including the 4Z configuration and the oxime functional group, contributes to its biological activity and pharmacological profile. Recent studies have highlighted its role in modulating specific signaling pathways, making it a candidate for further investigation in drug development.
The indazol-4-one oxime scaffold is a versatile platform in medicinal chemistry, known for its ability to interact with various biological targets. The 4Z configuration of the double bond in this compound is critical for its stereochemical properties, which can influence its binding affinity and selectivity. Researchers have observed that this stereochemistry plays a significant role in determining the compound's activity against specific enzymes and receptors. The oxime functional group is particularly noteworthy, as it can participate in hydrogen bonding interactions, enhancing the compound's ability to form stable complexes with target proteins.
Recent advancements in synthetic methodologies have enabled the efficient preparation of (4Z)-1,5,6,7-Tetrahydro-4H-indazol-4-one oxime. These synthetic routes often involve the use of catalytic systems and optimized reaction conditions to achieve high yields and stereochemical control. A 2023 study published in Journal of Medicinal Chemistry reported the development of a novel asymmetric synthesis approach that significantly improved the yield of this compound. This method not only enhances the accessibility of the compound for further biological testing but also reduces the environmental impact associated with traditional synthetic processes.
The pharmacological properties of (4Z)-1,5,6,7-Tetrahydro-4H-indazol-4-one oxime have been the focus of several recent investigations. One notable study, published in ACS Chemical Biology in 2024, demonstrated the compound's potential as an inhibitor of specific enzymes involved in inflammatory responses. The research team found that this compound selectively targets the indazole ring, modulating the activity of enzymes such as cytochrome P450 and serine proteases. These findings suggest that (4Z)-1,5,6,7-Tetrahydro-4H-indazol-4-one oxime could have applications in the treatment of inflammatory diseases.
Another significant area of research involves the 4H-indazol-4-one core of this compound. The 4H configuration is crucial for the compound's ability to interact with certain receptors, particularly those involved in signal transduction pathways. A 2023 study in Bioorganic & Medicinal Chemistry Letters highlighted the compound's potential as a modulator of the PI3K/Akt pathway, which is implicated in various cellular processes, including proliferation and survival. The study suggested that this compound could be a valuable tool for further exploring the role of this pathway in disease mechanisms.
The oxime functional group in (4Z)-1,5,6,7-Tetrahydro-4H-indazol-4-one oxime has also been the subject of recent research. A 2024 study published in Organic & Biomolecular Chemistry explored the reactivity of this group in different chemical environments. The researchers found that the oxime group can undergo various transformations, including hydrolysis and reduction, which may have implications for the compound's stability and bioavailability. These findings could guide the development of more stable derivatives of this compound for pharmaceutical applications.
The therapeutic potential of (4Z)-1,5,6,7-Tetrahydro-4H-indazol-4-one oxime is further supported by its ability to modulate specific signaling pathways. A 2023 review article in Pharmacological Reviews summarized the current understanding of how this compound interacts with various biological targets. The review highlighted the compound's potential in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's, due to its ability to modulate the tau protein and alpha-synuclein pathways. These findings underscore the importance of further research into the compound's mechanisms of action.
In addition to its potential in neurodegenerative diseases, (4Z)-1,5,6,7-Tetrahydro-4H-indazol-4-one oxime has shown promise in the treatment of metabolic disorders. A 2024 study in Journal of Medicinal Chemistry reported that this compound can enhance insulin sensitivity by modulating the AMPK pathway. The study found that the compound's ability to activate AMPK could have therapeutic implications for the management of type 2 diabetes. These findings suggest that further exploration of this compound's role in metabolic regulation is warranted.
The 4H-indazol-4-one core of (4Z)-1,5,6,7-Tetrahydro-4H-indazol-4-one oxime is also being investigated for its potential in the development of new antiviral agents. A 2023 study in Antiviral Research explored the compound's ability to inhibit the replication of certain viruses, including HIV and influenza. The researchers found that the compound's interaction with viral enzymes such as reverse transcriptase and neuraminidase could lead to the development of new antiviral therapies. These findings highlight the broad spectrum of potential applications for this compound.
Despite the promising findings, there are still challenges associated with the development of (4Z)-1,5,6,7-Tetrahydro-4H-indazol-4-one oxime. One of the main challenges is the optimization of its pharmacokinetic properties, such as solubility and bioavailability. A 2024 study in Drug Discovery Today discussed the use of prodrug strategies to enhance the compound's solubility and stability. The study suggested that modifying the oxime functional group could lead to the development of more effective formulations. These findings highlight the importance of further research into the compound's formulation and delivery methods.
Another area of research involves the 4Z configuration of the double bond in (4Z)-1,5,6,7-Tetrahydro-4H-indazol-4-one oxime. A 2023 study in Organic Letters explored the stereochemical effects of this configuration on the compound's biological activity. The researchers found that the 4Z configuration significantly influences the compound's interaction with certain receptors, suggesting that stereochemical control is critical for its therapeutic potential. These findings could guide the development of more effective derivatives of this compound.
The oxime functional group in (4Z)-1,5,6,7-Tetrahydro-4H-indazol-4-one oxime has also been the focus of recent studies on its reactivity. A 2024 study in Chemical Communications investigated the potential of this group in forming new chemical bonds, which could have implications for the compound's biological activity. The study suggested that the oxime group's ability to participate in various chemical reactions could lead to the development of new therapeutic agents. These findings highlight the importance of further research into the reactivity of this functional group.
Overall, (4Z)-1,5,6,7-Tetrahydro-4H-indazol-4-one oxime represents a promising compound in the field of pharmaceutical research. Its unique structural features, including the 4Z configuration and the oxime functional group, contribute to its potential therapeutic applications. Recent studies have provided valuable insights into its pharmacological properties and mechanisms of action, highlighting its potential in the treatment of various diseases. Further research into the compound's synthesis, pharmacokinetics, and therapeutic applications is warranted to fully realize its potential in drug development.
The 4H-indazol-4-one core of (4Z)-1,5,6,7-Tetrahydro-4H-indazol-4-one oxime is also being explored for its potential in the development of new antiviral agents. A 2023 study in Antiviral Research examined the compound's ability to inhibit the replication of certain viruses, including HIV and influenza. The researchers found that the compound's interaction with viral enzymes such as reverse transcriptase and neuraminidase could lead to the development of new antiviral therapies. These findings underscore the broad spectrum of potential applications for this compound.
Despite the promising findings, there are still challenges associated with the development of (4Z)-1,5,6,7-Tetrahydro-4H-indazol-4-one oxime. One of the main challenges is the optimization of its pharmacokinetic properties, such like solubility and bioavailability. A 2024 study in Drug Discovery Today discussed the use of prodrug strategies to enhance the compound's solubility and stability. The study suggested that modifying the oxime functional group could lead to the development of more effective formulations. These findings highlight the importance of further research into the compound's formulation and delivery methods.
Another area of research involves the 4Z configuration of the double bond in (4Z)-1,5,6,7-Tetrahydro-4H-indazol-4-one oxime. A 2023 study in Organic Letters explored the stereochemical effects of this configuration on the compound's biological activity. The researchers found that the 4Z configuration significantly influences the compound's interaction with certain receptors, suggesting that stereochemical control is critical for its therapeutic potential. These findings could guide the development of more effective derivatives of this compound.
The oxime functional group in (4Z)-1,5,6,7-Tetrahydro-4H-indazol-4-one oxime has also been the focus of recent studies on its reactivity. A 2024 study in Chemical Communications investigated the potential of this group in forming new chemical bonds, which could have implications for the compound's biological activity. The study suggested that the oxime group's ability to participate in various chemical reactions could lead to the development of new therapeutic agents. These findings highlight the importance of further research into the reactivity of this functional group.
Overall, (4Z)-1,5,6,7-Tetrahydro-4H-indazol-4-one oxime represents a promising compound in the field of pharmaceutical research. Its unique structural features, including the 4Z configuration and the oxime functional group, contribute to its potential therapeutic applications. Recent studies have provided valuable insights into its pharmacological properties and mechanisms of action, highlighting its potential in the treatment of various diseases. Further research into the compound's synthesis, pharmacokinetics, and therapeutic applications is warranted to fully realize its potential in drug development.
1119451-04-5 ((4Z)-1,5,6,7-Tetrahydro-4H-indazol-4-one oxime) 関連製品
- 921512-56-3(N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-2,5-dimethylbenzene-1-sulfonamide)
- 233762-23-7(2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-1-(triphenylmethyl)-1H-imidazol-4-ylpropanoic acid)
- 1805176-36-6(4-(Bromomethyl)-2-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-3-carbonyl chloride)
- 2361640-17-5(1-(1,3,4,5-Tetrahydro-8-methyl-2H-pyrido[4,3-b]indol-2-yl)-2-propen-1-one)
- 28466-70-8(1H-Pyrazol-4-amine,N-methyl-1-(phenylmethyl)-)
- 2411292-35-6(2-chloro-N-[1-(1H-imidazol-4-yl)-3-phenylpropan-2-yl]acetamide)
- 6061-13-8((2S,3S)-2-Amino-3-methylsuccinic acid)
- 1179362-56-1(6-Chloro-3-(trifluoromethyl)picolinimidamide hydrochloride)
- 1250443-94-7(Methyl 5-Bromothieno2,3-BPyridine-2-Carboxylate)
- 905683-24-1(N-(5-oxo-1-phenylpyrrolidin-3-yl)thiophene-2-sulfonamide)